Cas no 2138002-06-7 (ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)

ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-784105
- ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
- 2138002-06-7
-
- Inchi: 1S/C12H21N3O3/c1-5-17-7-9-10(12(16)18-6-2)14-15(8(3)4)11(9)13/h8H,5-7,13H2,1-4H3
- InChI Key: RRHWBNIMBKBKGZ-UHFFFAOYSA-N
- SMILES: O(CC)CC1C(C(=O)OCC)=NN(C=1N)C(C)C
Computed Properties
- Exact Mass: 255.15829154g/mol
- Monoisotopic Mass: 255.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 79.4Ų
ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-784105-0.5g |
ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138002-06-7 | 95% | 0.5g |
$1027.0 | 2024-05-22 | |
Enamine | EN300-784105-0.1g |
ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138002-06-7 | 95% | 0.1g |
$943.0 | 2024-05-22 | |
Enamine | EN300-784105-2.5g |
ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138002-06-7 | 95% | 2.5g |
$2100.0 | 2024-05-22 | |
Enamine | EN300-784105-5.0g |
ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138002-06-7 | 95% | 5.0g |
$3105.0 | 2024-05-22 | |
Enamine | EN300-784105-0.05g |
ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138002-06-7 | 95% | 0.05g |
$900.0 | 2024-05-22 | |
Enamine | EN300-784105-1.0g |
ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138002-06-7 | 95% | 1.0g |
$1070.0 | 2024-05-22 | |
Enamine | EN300-784105-0.25g |
ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138002-06-7 | 95% | 0.25g |
$985.0 | 2024-05-22 | |
Enamine | EN300-784105-10.0g |
ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
2138002-06-7 | 95% | 10.0g |
$4606.0 | 2024-05-22 |
ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate Related Literature
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
Additional information on ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate
Professional Introduction to Ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS No. 2138002-06-7)
Ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate, identified by its CAS number 2138002-06-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole class, a heterocyclic structure known for its diverse biological activities and pharmaceutical relevance. The unique arrangement of functional groups in its molecular framework, including the amino, ethoxymethyl, and propan-2-yl substituents, makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The synthesis and characterization of this compound have been the focus of several recent studies, highlighting its potential applications in the development of novel therapeutic agents. Pyrazole derivatives are widely recognized for their role as pharmacophores in various drug molecules, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. The presence of multiple reactive sites in the structure of ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate allows for extensive modifications and derivatization, enabling researchers to tailor its biological profile to specific therapeutic needs.
In recent years, there has been a surge in research aimed at identifying and developing new scaffolds for drug candidates. The pyrazole core is particularly favored due to its structural versatility and well-documented pharmacological properties. Ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate represents an advanced derivative that incorporates multiple functional groups, making it a valuable building block for medicinal chemists. Its synthesis involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity.
The chemical properties of ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate make it suitable for various applications in pharmaceutical research. For instance, its amino group can be further functionalized to introduce additional pharmacophoric elements, while the ethoxymethyl and propan-2-yl groups provide steric and electronic modifications that can influence binding affinity and metabolic stability. These features are crucial for optimizing drug-like properties such as solubility, bioavailability, and target specificity.
One of the most compelling aspects of this compound is its potential in the development of targeted therapies. Pyrazole derivatives have shown promise in inhibiting key enzymes and receptors involved in disease pathways. For example, studies have demonstrated that certain pyrazole-based compounds can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes or by interacting with specific transcription factors. Ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate could serve as a precursor for designing molecules that selectively target these pathways.
The role of computational chemistry and molecular modeling has been instrumental in advancing the understanding of how ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate interacts with biological targets. These tools allow researchers to predict binding affinities, assess metabolic stability, and identify potential side effects before conducting expensive experimental trials. By leveraging these technologies, scientists can accelerate the drug discovery process and increase the likelihood of success in developing novel therapeutics.
Furthermore, the environmental impact of drug development has led to increased interest in green chemistry principles. Ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate can be synthesized using methodologies that minimize waste and reduce energy consumption. For instance, catalytic processes and solvent-free reactions have been explored as alternatives to traditional synthetic routes. These approaches not only improve sustainability but also enhance cost-effectiveness, making them attractive for industrial-scale production.
The future prospects of ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxylate are vast and multifaceted. As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic solutions. This compound represents a versatile scaffold that can be adapted to address a wide range of medical conditions. Whether it is used as a standalone drug or as part of a combination therapy regimen, its unique chemical properties make it a valuable asset in the pharmaceutical arsenal.
In conclusion, ethyl 5-amino-4-(ethoxymethyl)-1-(propan-2-y l)-1H-pyrazole -3-carbox ylate (CAS No. 2138002 -06 -7) is a compound with significant potential in pharmaceutical research and drug development . Its complex molecular structure , combined with its diverse functional groups , makes it an ideal candidate for further exploration . As advancements continue to be made in synthetic chemistry , computational biology , and green chemistry , this compound is poised to play a crucial role in shaping the future of medicine . By harnessing its full potential , researchers can contribute to the discovery of novel treatments that improve human health worldwide .
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